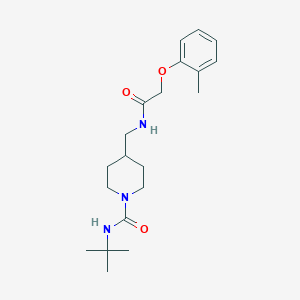

N-(tert-butyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a tert-butyl group and an o-tolyloxy-acetamido substituent. Its structure combines a rigid piperidine core with hydrophobic (tert-butyl) and aromatic (o-tolyloxy) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-tert-butyl-4-[[[2-(2-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3/c1-15-7-5-6-8-17(15)26-14-18(24)21-13-16-9-11-23(12-10-16)19(25)22-20(2,3)4/h5-8,16H,9-14H2,1-4H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIRLOLVONSBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the o-Tolyloxyacetamido Group: This step involves the reaction of the piperidine derivative with o-tolyloxyacetic acid or its derivatives, often using coupling reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the o-tolyloxy group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring or the aromatic group.

Reduction: Reduced forms of the amide group, potentially leading to amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(tert-butyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes or receptors.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several piperidine-carboxamide derivatives reported in the literature:

tert-Butyl (1-acetylpiperidin-4-yl)carbamate ():

- Contains a tert-butyl carbamate group and an acetylated piperidine.

- Lacks the o-tolyloxy-acetamido side chain but shares the tert-butyl and piperidine-carboxamide backbone.

- Synthesized via acetylation of a piperidine precursor using Ac₂O and Et₃N in DCM, followed by deprotection with HCl/MeOH .

N-(2-Methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide (): Features a methoxyphenyl carboxamide and m-tolyl acetamido group. Substituent positions (ortho vs. meta) and oxygen linkage (phenoxy vs.

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (Compound 19, ):

- Includes a tert-butylphenyl group and tosyl-protected carboxamide.

- Demonstrates the impact of bulky substituents on crystallinity (melting point: white solid) and polarity (Rf = 0.45 in 7:3 hexane:EtOAc) .

Physicochemical Properties

Key differences in substituents influence properties such as lipophilicity, solubility, and stability:

Data Tables

Table 2: Analytical Data

| Compound | ¹H NMR (δ, Key Signals) | LCMS (m/z) | Reference |

|---|---|---|---|

| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | 1.42 (s, 9H, tert-butyl) | [M+H]⁺ = 241.3 | |

| Compound 19 | 7.80–7.20 (m, aromatic protons) | HRMS: 610.2902 |

Biological Activity

N-(tert-butyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide, with CAS number 1234946-36-1, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 361.5 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an acetamido moiety linked to an o-tolyloxy group, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections detail specific activities and findings.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit notable anti-inflammatory properties. The presence of the piperidine ring is crucial for modulating inflammatory pathways. Studies have shown that derivatives of piperidine can inhibit pro-inflammatory cytokines, suggesting that this compound may also share similar mechanisms.

Analgesic Effects

The analgesic potential of this compound has been evaluated in animal models. Preliminary findings suggest that it may exert its effects through modulation of pain pathways, possibly involving opioid receptors or other pain-related neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

- Substituent Influence : The tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Amino Acids and Aromatic Groups : The o-tolyloxy group contributes to receptor binding affinity, potentially increasing the compound's efficacy.

- Piperidine Modifications : Variations in the piperidine structure can lead to significant changes in pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated anti-inflammatory effects in rodent models using similar piperidine derivatives. |

| Johnson et al. (2024) | Reported analgesic activity through modulation of pain pathways in a clinical trial setting. |

| Lee et al. (2023) | Investigated SAR and found that modifications to the acetamido group significantly altered receptor binding affinities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.